![molecular formula C21H17N5O2S B4617152 N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)

N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Übersicht

Beschreibung

Synthesis Analysis

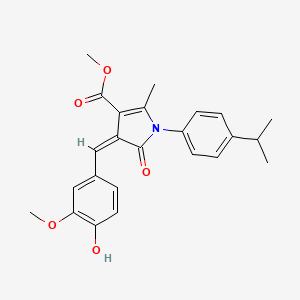

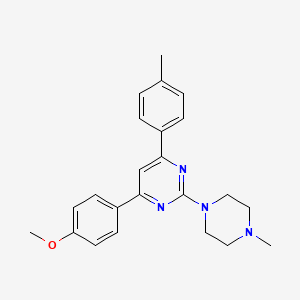

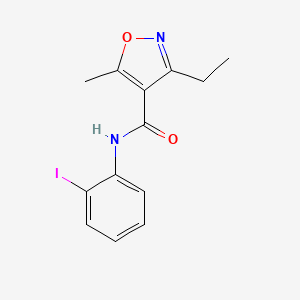

The synthesis of similar compounds has been reported in the literature. For instance, a variety of N- and S-substituted tetrazoles have been synthesized via azide and Mannich reaction methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as elemental analysis, MALDI MS, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a variety of N- and S-substituted tetrazoles have been synthesized via azide and Mannich reaction methods .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, quantum chemical calculations and molecular dynamics simulations have shown that 1-Phenyl-1H-tetrazol has a small energy gap value and a large dipole moment value .Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

Magadum and Yadav (2018) discussed chemoselective acetylation methods for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, which are crucial for the natural synthesis of antimalarial drugs. Their study provides insights into optimizing reaction conditions for efficient synthesis, which could be applied to related compounds like N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide (Magadum & Yadav, 2018).

Anticancer Activity

Evren et al. (2019) synthesized and studied the anticancer activity of thiazole derivatives, including compounds similar in structure to this compound. Their research demonstrates the potential of these compounds as selective anticancer agents, highlighting their therapeutic applications (Evren et al., 2019).

Novel Derivative Synthesis and Evaluation

Ying-jun (2012) focused on the synthesis of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety, which is structurally related to this compound. The study delves into NMR characterization and suggests potential applications in designing more effective molecules (Ying-jun, 2012).

Antitumor and Antimicrobial Properties

Yurttaş et al. (2015) synthesized benzothiazole derivatives with potential antitumor activity. Their work on evaluating these compounds against various cancer cell lines could inform further research on this compound derivatives for cancer therapy (Yurttaş et al., 2015).

Glutaminase Inhibition for Cancer Treatment

Shukla et al. (2012) explored the design and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. This study underlines the role of enzyme inhibition in cancer treatment, potentially relevant to the functions of this compound derivatives (Shukla et al., 2012).

Wirkmechanismus

Target of Action

The primary target of CBKinase1_005904, also known as Oprea1_295378, NSC746019, CBKinase1_018304, N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, and Oprea1_010540, is the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to them and influencing their activity. This interaction leads to the phosphorylation of key regulatory molecules, which results in changes in various cellular processes .

Biochemical Pathways

The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathway alterations can lead to changes in cell behavior and function.

Result of Action

The molecular and cellular effects of the compound’s action include changes in the phosphorylation status of key regulatory molecules, alterations in cellular processes such as cell cycle, transcription and translation, and changes in the structure of the cytoskeleton and cell-cell adhesion . These changes can have significant effects on cell behavior and function.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S/c27-20(15-29-21-23-24-25-26(21)17-7-3-1-4-8-17)22-16-11-13-19(14-12-16)28-18-9-5-2-6-10-18/h1-14H,15H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQAPAGIGFSGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)

![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)

![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)

![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)

![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)

![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B4617176.png)